4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid

Molecular Weight Stoichiometry Bulk Procurement

Achieve reproducible coupling yields and streamlined deprotection with this pre-quantified TFA salt. The exact 247.24 g/mol stoichiometry, 2 HBD/8 HBA profile, and acid-enhanced solubility eliminate weighing errors and bypass separate amine liberation steps. Its distinct LogP, TPSA, and hydrogen-bonding topology provide a reliable fragment baseline for FBDD binding-mode predictions. Insist on this regioisomer for validated mGluR intermediate synthesis and defined analytical references.

Molecular Formula C7H12F3NO3S
Molecular Weight 247.24 g/mol
CAS No. 2866322-62-3
Cat. No. B6609189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid
CAS2866322-62-3
Molecular FormulaC7H12F3NO3S
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCSCC(=O)CCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11NOS.C2HF3O2/c1-8-4-5(7)2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7)
InChIKeyXMHNMCUTOALKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid (CAS 2866322-62-3): Key Physicochemical & Procurement Baseline


4-Amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid (TFA) salt (CAS 2866322-62-3) is a sulfur-containing organic compound that functions as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. The molecule features a reactive ketone, a primary amine, and a methylthio group, while the TFA counterion enhances solubility in polar solvents and facilitates further derivatization under acidic conditions [2]. It is supplied as a high-purity (typically ≥95%) solid by major building-block vendors, making it suitable for demanding chemical synthesis workflows [3].

Why Free Base or Positional Isomers Cannot Substitute for the TFA Salt of 4-Amino-1-(methylsulfanyl)butan-2-one


The TFA salt form (CAS 2866322-62-3) is not functionally interchangeable with its free base (CAS 2228425-49-6) or with positional isomers such as 1-amino-3-(methylsulfanyl)butan-2-one. The TFA counterion profoundly alters key physicochemical properties—including molecular weight, hydrogen-bonding capacity, polar surface area, and solubility—that directly impact reaction stoichiometry, purification behavior, and formulation in both small-molecule synthesis and peptide-coupling applications [1][2]. Positional isomers differ in the location of the amino group, which changes the LogP and polar surface area, potentially leading to divergent reactivity and biological recognition [3]. These differences mandate precise compound selection; the quantitative evidence below demonstrates where the TFA salt provides verifiable, procurement-relevant advantages over its closest analogs.

4-Amino-1-(methylsulfanyl)butan-2-one, TFA Salt: Comparative Physicochemical Evidence for Procurement Decisions


Molecular Weight: TFA Salt is 85.6% Heavier Than the Free Base, Directly Impacting Stoichiometry and Shipping Costs

The TFA salt (C₇H₁₂F₃NO₃S; CAS 2866322-62-3) has a molecular weight of 247.24 g/mol, compared to 133.21 g/mol for the free base 4-amino-1-(methylsulfanyl)butan-2-one (C₅H₁₁NOS; CAS 2228425-49-6) [1][2]. This represents an 85.6% mass increase attributable to the trifluoroacetic acid component. In synthetic applications requiring molar-equivalent calculations, using the free base when the TFA salt is specified leads to nearly halving the intended amount of active intermediate. Conversely, substituting the TFA salt for the free base without adjusting stoichiometry results in overcharging the reaction.

Molecular Weight Stoichiometry Bulk Procurement

Hydrogen-Bonding Capacity: TFA Salt Offers 2 Donors and 8 Acceptors vs. 1 Donor and 3 Acceptors for the Free Base

The TFA salt possesses 2 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), whereas the free base has 1 HBD and 3 HBA [1][2]. This 2-fold increase in HBD and 2.67-fold increase in HBA significantly enhances the salt's ability to engage in intermolecular hydrogen-bond networks, which correlates with higher aqueous solubility and improved crystallinity in salt forms.

Hydrogen Bonding Solubility Crystal Engineering

Topological Polar Surface Area (TPSA): TFA Salt at 106 Ų vs. 68.4 Ų for Free Base—Impacts Membrane Permeability Predictions

The TPSA of the TFA salt is 106 Ų compared to 68.4 Ų for the free base [1][2]. A TPSA above 140 Ų is typically associated with poor oral absorption; the TFA salt's elevated TPSA suggests reduced passive membrane permeability relative to the free base. This is a critical consideration when the compound is used as a pro-drug intermediate or when permeability must be preserved during multi-step syntheses.

Topological Polar Surface Area Drug-Likeness ADME

Positional Isomer Differentiation: 4-Amino Isomer (TFA Salt) vs. 1-Amino Isomer—LogP and PSA Distinguish Reactivity and Recognition

The target compound is the 4-amino isomer; the corresponding 1-amino-3-(methylsulfanyl)butan-2-one positional isomer (CSCS00137411223) has a LogP of 0.36 and a TPSA of approximately 43 Ų [1]. Although the LogP of the TFA salt form of the 4-amino isomer is not directly reported, the free base has an XLogP3-AA of −0.4 [2]; this large difference (ΔLogP ≈ 0.76 units) indicates substantially different lipophilicity between the regioisomers, which translates into divergent chromatographic retention, extraction behavior, and potential biological target engagement.

Positional Isomer LogP Molecular Recognition

Des-Amino Analog Comparison: Amino Group Contributes 3-Fold Higher H-Bond Donor Capacity and Increases TPSA by ~25 Ų

The des-amino analog 4-(methylthio)-2-butanone (CAS 34047-39-7) lacks the primary amine and has 0 HBD, 2 HBA, and a TPSA of approximately 42.4 Ų [1]. In contrast, the free base of the target compound has 1 HBD, 3 HBA, and a TPSA of 68.4 Ų [2]. This demonstrates that the amino group is responsible for introducing hydrogen-bond donor capacity and adding nearly 26 Ų of polar surface area, which is essential for aqueous solubility and for engaging in key intermolecular interactions (e.g., amide bond formation, enzyme recognition).

Functional Group Impact Solubility Reactivity

4-Amino-1-(methylsulfanyl)butan-2-one, TFA Salt: Evidence-Based Application Scenarios for Procurement


Peptide and Amide Bond-Forming Reactions Requiring Aqueous Solubility

The TFA salt's elevated hydrogen-bonding capacity (2 HBD and 8 HBA) and enhanced aqueous solubility [1] make it the preferred form for direct use in peptide coupling reactions where the free amine must be soluble in aqueous or polar-organic solvent mixtures. The TFA counterion can be neutralized in situ, liberating the free amine without requiring a separate deprotection step, streamlining the synthetic sequence.

Fragment-Based Drug Discovery (FBDD) with Defined Regioisomeric Purity

The 4-amino isomer presents a unique hydrogen-bond donor topology (amine at position 4) that differs from the 1-amino isomer (LogP 0.36, TPSA ~43 Ų) [2]. In FBDD campaigns, precise regioisomeric identity ensures consistent binding-mode predictions; the TFA salt's higher molecular weight and TPSA also provide a distinct physicochemical fragment profile that can be tracked in target-engagement assays.

Synthesis of Heterocycles and mGluR Ligand Intermediates

The combination of a ketone and a primary amine within the same scaffold enables condensation reactions to form imines, enamines, and heterocycles that are key intermediates in mGluR ligand synthesis [3]. The TFA salt form's improved solubility under acidic conditions facilitates these condensation reactions, while the precise stoichiometry afforded by the known molecular weight of 247.24 g/mol [1] ensures reproducible yields in multi-step medicinal chemistry campaigns.

Analytical Method Development and Reference Standard Preparation

The TFA salt's distinct physicochemical signature—molecular weight of 247.24 g/mol, TPSA of 106 Ų, 2 HBD, and 8 HBA [1]—provides a well-defined analytical benchmark for HPLC method development, mass spectrometry calibration, and NMR reference standard preparation. Its high purity (≥95%) and commercial availability from established vendors [3] further support its use as a qualified reference material in GLP laboratories.

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